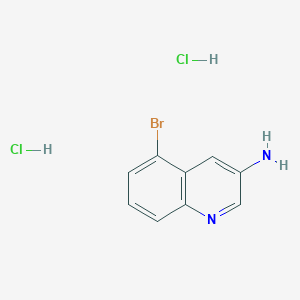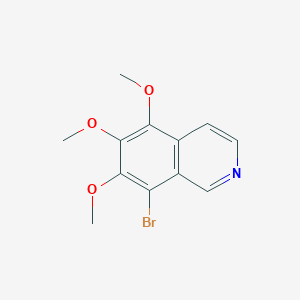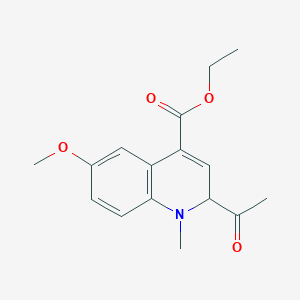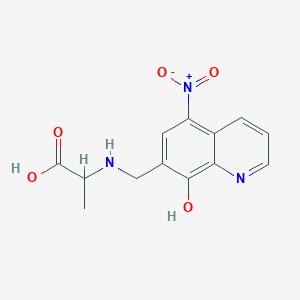
5-Bromoquinolin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoquinolin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H8BrClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities .
Métodos De Preparación
The synthesis of 5-Bromoquinolin-3-amine dihydrochloride typically involves the bromination of quinoline derivatives followed by amination and subsequent conversion to the dihydrochloride salt. Common synthetic routes include:
Análisis De Reacciones Químicas
5-Bromoquinolin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding quinolin-3-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form a variety of derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines.
Aplicaciones Científicas De Investigación
5-Bromoquinolin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromoquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
5-Bromoquinolin-3-amine dihydrochloride can be compared with other quinoline derivatives, such as:
Quinolin-3-amine: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.
5-Chloroquinolin-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to different properties.
5-Fluoroquinolin-3-amine: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H9BrCl2N2 |
|---|---|
Peso molecular |
295.99 g/mol |
Nombre IUPAC |
5-bromoquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H7BrN2.2ClH/c10-8-2-1-3-9-7(8)4-6(11)5-12-9;;/h1-5H,11H2;2*1H |
Clave InChI |
FTXJZBCMKJEFNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=N2)N)C(=C1)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)
![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B11838232.png)


![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)



![5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11838284.png)



